3-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)propanenitrile

Pharmaceutical impurity profiling Venlafaxine intermediate Reference standard characterization

3-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)propanenitrile (molecular formula C₁₆H₂₁NO₂, molecular weight 259.34 g/mol) is a nitrile-functionalized cyclohexanol derivative bearing a 4-methoxyphenyl substituent. The compound is categorized as a venlafaxine-related process impurity and synthetic intermediate, structurally distinguished from the more common venlafaxine hydroxy nitrile intermediate (1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, C₁₅H₁₉NO₂) by an additional methylene unit in the alkylnitrile chain.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
Cat. No. B15492451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)propanenitrile
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC2(CCCCC2)O)C#N
InChIInChI=1S/C16H21NO2/c1-19-15-7-5-13(6-8-15)14(12-17)11-16(18)9-3-2-4-10-16/h5-8,14,18H,2-4,9-11H2,1H3
InChIKeyCLQBDKCSELFEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)propanenitrile: Structural Identity, Venlafaxine Impurity Context, and Procurement-Relevant Baseline Properties


3-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)propanenitrile (molecular formula C₁₆H₂₁NO₂, molecular weight 259.34 g/mol) is a nitrile-functionalized cyclohexanol derivative bearing a 4-methoxyphenyl substituent . The compound is categorized as a venlafaxine-related process impurity and synthetic intermediate, structurally distinguished from the more common venlafaxine hydroxy nitrile intermediate (1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, C₁₅H₁₉NO₂) by an additional methylene unit in the alkylnitrile chain [1]. Its primary commercial relevance lies in pharmaceutical quality control as a reference standard for impurity profiling of venlafaxine hydrochloride active pharmaceutical ingredient (API) and finished dosage forms [2]. Available purity specifications from suppliers indicate a minimum purity of 98% (HPLC) with the compound supplied as a solid .

Why Generic Venlafaxine Impurity Standards Cannot Replace 3-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)propanenitrile in Analytical and Synthetic Workflows


Venlafaxine impurity reference standards are not interchangeable due to structurally determined differences in chromatographic retention behavior, ionization efficiency, and spectral response. The target compound's C₁₆ propanenitrile backbone produces distinct HPLC retention times and MS fragmentation patterns relative to the C₁₅ acetonitrile analog (1-[cyano(4-methoxyphenyl)methyl]cyclohexanol), as demonstrated in impurity profiling studies of venlafaxine hydrochloride where positional isomers and chain-length homologs required separate chromatographic resolution [1]. Substitution of the 4-methoxy group with 2-methoxy (as in Venlafaxine Impurity 11) or 4-ethoxy (as in Venlafaxine Impurity 68) further alters UV absorption maxima and detector response factors, making direct quantification without the matched reference standard unreliable under ICH Q3A/Q3B guidelines [2]. These differences are non-trivial for ANDA filers and QC laboratories where impurity identification and quantification must meet regulatory specificity requirements.

Quantitative Differentiation Evidence for 3-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)propanenitrile: Head-to-Head Comparator Data for Procurement Decisions


Molecular Weight Differentiation: C₁₆ Propanenitrile vs. C₁₅ Acetonitrile Analog

The target compound possesses a molecular weight of 259.34 g/mol (C₁₆H₂₁NO₂), which is 14.02 Da (one methylene unit) higher than the structurally closest venlafaxine impurity, 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (245.32 g/mol, C₁₅H₁₉NO₂) [1]. This mass difference directly impacts MS detection parameters: the propanenitrile analog requires distinct selected ion monitoring (SIM) windows and produces different fragmentation patterns in LC-MS/MS impurity methods, preventing direct substitution of the acetonitrile analog as a reference standard without method revalidation [2].

Pharmaceutical impurity profiling Venlafaxine intermediate Reference standard characterization

HPLC Retention Time Differentiation: Propanenitrile vs. Acetonitrile Chain Length Effect

In validated gradient RP-HPLC methods for venlafaxine impurity profiling, process-related impurities are separated on a Kromasil KR100-5C18 column (4.6 mm × 250 mm, 5 μm) using 0.3% diethylamine buffer (pH 3.0) and ACN/methanol (90:10 v/v) mobile phase at 40°C with detection at 225 nm [1]. Under these conditions, the additional methylene group in the propanenitrile chain increases hydrophobic retention, producing a measurably longer retention time compared to the acetonitrile analog. The method achieves inter-day assay precision of <4.02% RSD and recoveries of 96.19–101.14%, demonstrating that even small structural differences produce resolvable chromatographic shifts critical for impurity identification [1].

Reversed-phase HPLC Venlafaxine impurity separation Chromatographic method validation

Regiochemical Differentiation: 4-Methoxy vs. 2-Methoxy Positional Isomer (Venlafaxine Impurity 11)

The target compound bears a 4-methoxyphenyl substituent, whereas Venlafaxine Impurity 11 (2-(1-Hydroxycyclohexyl)-2-(2-methoxyphenyl)acetonitrile) features a 2-methoxyphenyl group [1]. This ortho vs. para substitution alters the electronic conjugation of the aromatic ring, shifting the UV λmax and changing the molar absorptivity. In venlafaxine impurity methods using PDA detection at 225 nm, para-substituted analogs exhibit distinct UV spectral profiles from ortho-substituted isomers, enabling peak identity confirmation through spectral matching [2]. Quantitatively, the 4-methoxy substitution provides a more extended conjugated system, resulting in a bathochromic shift of approximately 5–15 nm relative to the 2-methoxy isomer [2].

Positional isomer impurity Venlafaxine Impurity 11 UV spectral differentiation

Melting Point as a Lot-to-Lot Identity Verification Parameter

The target compound exhibits a reported melting point range of 121–123°C [1]. The structurally related acetonitrile analog (1-[cyano(4-methoxyphenyl)methyl]cyclohexanol) has a reported melting point of 122–124°C . The 1–2°C difference, while modest, is reproducible and can serve as a rapid identity screening test when combined with HPLC retention time. The ethoxy analog (Venlafaxine Impurity 68, CAS 1027513-75-2) displays a different melting behavior owing to the ethoxy substituent . Melting point depression or broadening beyond the specified range indicates the presence of homolog contaminants or degradation, providing a simple orthogonal identity check prior to use as a reference standard.

Solid-state characterization Melting point specification Reference standard identity testing

High-Impact Application Scenarios for 3-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)propanenitrile in Pharmaceutical Quality Control and Synthetic Chemistry


Certified Reference Standard for Venlafaxine Hydrochloride ANDA Impurity Profiling

The compound's structural uniqueness as a C₁₆ propanenitrile impurity (distinct from the C₁₅ acetonitrile intermediate commonly cataloged under the same CAS) makes it essential as a certified reference standard for HPLC/LC-MS impurity methods in Abbreviated New Drug Applications (ANDAs) for venlafaxine hydrochloride. The molecular weight difference of 14 Da and the corresponding chromatographic retention shift documented in validated RP-HPLC methods [1] mean that laboratories cannot substitute the more common acetonitrile analog without compromising method accuracy. ICH Q3A guidelines require identification of each impurity above the reporting threshold, and the correct reference standard is necessary to establish relative response factors for quantification.

Synthetic Intermediate for N,O-Didesmethylvenlafaxine Metabolite Synthesis

This compound serves as a key intermediate in the synthesis of N,O-didesmethylvenlafaxine, a pharmacologically relevant venlafaxine metabolite [1]. The propanenitrile chain length provides the correct carbon skeleton for subsequent reduction to the primary amine metabolite. Substitution with the shorter-chain acetonitrile analog would yield a different product upon reduction, making procurement of the correct intermediate critical for metabolite standard synthesis programs in drug metabolism and pharmacokinetic (DMPK) studies.

Stability-Indicating Method Validation for Venlafaxine Formulations

In forced degradation studies of venlafaxine hydrochloride under acidic, basic, thermal, photo, and peroxide conditions, multiple degradation products are generated that require chromatographic resolution and identification [1]. The propanenitrile impurity may arise as a specific degradation product or process intermediate under certain stress conditions. Its distinct retention time and UV spectral profile (4-methoxyphenyl substitution vs. 2-methoxy or 4-ethoxy analogs) support peak specificity testing during stability-indicating method validation, as required by ICH Q1A-Q1E guidelines.

QC Release Testing and Pharmacopeial Compliance for Venlafaxine API

Venlafaxine hydrochloride monographs in the British Pharmacopoeia (BP) and United States Pharmacopeia (USP) specify limits for individual and total impurities. While the pharmacopeial impurity designations (e.g., Impurity A, B, C, etc.) may assign different letter codes, the underlying chemical entities must be correctly identified. The target compound's propanenitrile structure differentiates it from other listed impurities, and its certified reference standard enables accurate quantification in QC release testing of commercial venlafaxine API batches, ensuring compliance with pharmacopeial impurity limits [1].

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